
Crimidine: A Technical and Scientific Deep-Dive

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Crimidine

Cat. No.: B1669615 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Crimidine, scientifically known as 2-chloro-N,N,6-trimethylpyrimidin-4-amine, is a potent

convulsant poison historically used as a rodenticide.[1][2] Its high toxicity and rapid action are

attributed to its mechanism as a vitamin B6 antagonist.[3][4] This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, synthesis, and

toxicological profile of Crimidine, including detailed experimental protocols for key analyses.

Chemical Structure and Identification
Crimidine is a substituted pyrimidine with a chlorine atom at the 2-position, a dimethylamino

group at the 4-position, and a methyl group at the 6-position.[4][5]
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Identifier Value

IUPAC Name 2-chloro-N,N,6-trimethylpyrimidin-4-amine[5]

CAS Number 535-89-7[6]

Molecular Formula C₇H₁₀ClN₃[6]

Molecular Weight 171.63 g/mol [6]

SMILES String CC1=CC(=NC(=N1)Cl)N(C)C[5]

InChI Key HJIUPFPIEBPYIE-UHFFFAOYSA-N[5]

Synonyms
Castrix, W-491, 2-Chloro-4-dimethylamino-6-

methylpyrimidine[5][7]

Physicochemical Properties
Crimidine is a colorless to brown waxy solid.[2] A summary of its key physicochemical

properties is presented below.

Property Value Reference

Melting Point 87 °C [2][8]

Boiling Point 140-147 °C at 4 mmHg [3]

Water Solubility Slightly soluble [2]

Solubility in Organic Solvents
Soluble in chloroform and

methanol
[2]

Synthesis of Crimidine
The synthesis of Crimidine (2-chloro-N,N,6-trimethylpyrimidin-4-amine) is achieved through

the chlorination of N,N,6-trimethylpyrimidin-4-amine. While a specific detailed protocol for this

exact transformation is not readily available in the searched literature, a general procedure for

the chlorination of similar pyrimidine derivatives can be adapted. This typically involves the use

of a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosgene (COCl₂).[9][10]
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Experimental Protocol: General Chlorination of a
Hydroxypyrimidine
This is a representative protocol for a related class of compounds and should be adapted and

optimized for the specific synthesis of Crimidine.

Materials:

N,N,6-trimethylpyrimidin-4-ol (precursor)

Phosphorus oxychloride (POCl₃)

N,N-Dimethylaniline (or other suitable base)

Inert solvent (e.g., toluene, acetonitrile)

Ice bath

Heating mantle with stirrer

Round-bottom flask with reflux condenser

Separatory funnel

Rotary evaporator

Silica gel for column chromatography

Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend

N,N,6-trimethylpyrimidin-4-ol in an inert solvent.

Cool the mixture in an ice bath.

Slowly add N,N-dimethylaniline to the cooled suspension with stirring.
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Add phosphorus oxychloride dropwise to the mixture, maintaining the temperature below 10

°C.

After the addition is complete, slowly heat the reaction mixture to reflux and maintain for

several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature and carefully pour it

onto crushed ice.

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution).

Extract the aqueous layer with an organic solvent such as ethyl acetate.

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure using a rotary evaporator.

Purify the crude product by column chromatography on silica gel using an appropriate eluent

system to obtain pure 2-chloro-N,N,6-trimethylpyrimidin-4-amine.

Logical Workflow for Crimidine Synthesis

N,N,6-trimethylpyrimidin-4-ol Chlorination with POCl3
in the presence of a base

Quenching, Neutralization,
and Extraction Column Chromatography Crimidine

Click to download full resolution via product page

Caption: General workflow for the synthesis of Crimidine.

Mechanism of Action: Vitamin B6 Antagonism
The primary mechanism of Crimidine's toxicity is its action as an antagonist of vitamin B6.[3][4]

Vitamin B6, in its active form pyridoxal 5'-phosphate (PLP), is a crucial cofactor for a vast array

of enzymes, particularly those involved in amino acid metabolism and neurotransmitter

synthesis. Crimidine is thought to inhibit pyridoxal kinase, the enzyme responsible for

phosphorylating pyridoxal to the active PLP.[11][12] This inhibition leads to a deficiency of PLP,

disrupting the function of PLP-dependent enzymes, most notably glutamic acid decarboxylase

(GAD). GAD is essential for the synthesis of the inhibitory neurotransmitter gamma-
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aminobutyric acid (GABA). Reduced GABA levels in the central nervous system lead to

hyperexcitability and the characteristic convulsions observed in Crimidine poisoning.[12]

Experimental Protocol: Pyridoxal Kinase Inhibition
Assay
This protocol outlines a general method to assess the inhibitory effect of a compound on

pyridoxal kinase activity.

Materials:

Purified pyridoxal kinase

Pyridoxal (substrate)

ATP (co-substrate)

Crimidine (test inhibitor)

Reaction buffer (e.g., potassium phosphate buffer, pH 7.0)

Detection reagent (e.g., a reagent that reacts with the product, pyridoxal 5'-phosphate, to

produce a measurable signal, or an HPLC-based method to quantify PLP)

Microplate reader or HPLC system

96-well plates

Procedure:

Prepare a series of dilutions of Crimidine in the reaction buffer.

In a 96-well plate, add the reaction buffer, ATP, and the various concentrations of Crimidine.

Initiate the enzymatic reaction by adding pyridoxal to each well. Include control wells with no

inhibitor and wells with no enzyme (background).

Incubate the plate at a constant temperature (e.g., 37 °C) for a specific period.
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Stop the reaction (e.g., by adding a stopping reagent or by heat inactivation).

Measure the amount of pyridoxal 5'-phosphate formed. This can be done

spectrophotometrically, fluorometrically, or by a chromatographic method such as HPLC.[13]

[14]

Plot the enzyme activity as a function of the inhibitor concentration.

Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition

of the enzyme activity.

Signaling Pathway of Crimidine's Neurotoxicity
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Caption: Crimidine inhibits pyridoxal kinase, leading to reduced GABA synthesis and CNS

excitation.

Toxicological Profile
Crimidine is classified as a super toxic substance, with a probable oral lethal dose in humans

of less than 5 mg/kg.[2]
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Acute Toxicity Data (LD₅₀)
Species

Route of
Administration

LD₅₀ (mg/kg) Reference

Rat Oral 1.25 ± 0.10 [2]

Mouse Oral 1.2 [2]

Guinea Pig Intraperitoneal 2.66 ± 0.10 [2]

Experimental Protocol: Acute Oral Toxicity (LD₅₀)
Determination (Following OECD Guideline 423)
This protocol is a summary of the Acute Toxic Class Method, which is a preferred alternative to

the classical LD₅₀ test to reduce animal usage.[1][3][5]

Test Animals:

Healthy, young adult rats of a single sex (usually females), nulliparous, and non-pregnant.

Housing and Feeding Conditions:

Animals are housed in standard cages with appropriate environmental conditions

(temperature, humidity, light cycle).

Standard laboratory diet and drinking water are provided ad libitum.

Procedure:

Dose Selection: A starting dose is selected from a series of fixed dose levels (5, 50, 300,

2000 mg/kg body weight) based on available information about the substance's toxicity.

Administration: The test substance is administered in a single dose by gavage to a group of

three animals.

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight

changes for at least 14 days.
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Stepwise Dosing:

If mortality occurs in two or three animals, the test is repeated with a lower dose.

If one animal dies, the test is repeated with the same dose.

If no mortality occurs, the test is repeated with a higher dose.

Endpoint: The test is stopped when a dose that causes mortality in at least two animals is

identified, or when no mortality is observed at the highest dose level. The result allows for

the classification of the substance into a specific toxicity class.

Experimental Workflow for Acute Oral Toxicity Testing
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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